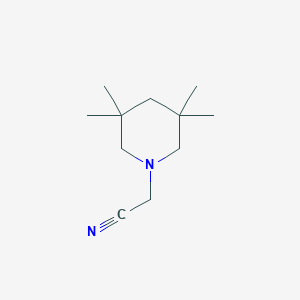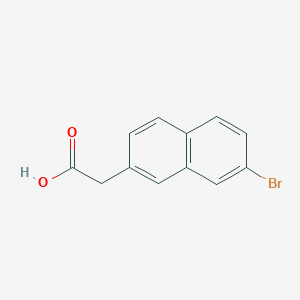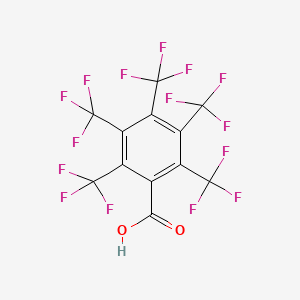
non-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-2-en-4-one, also known as 2-nonen-4-one, is an organic compound with the molecular formula C(_9)H(_16)O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its distinct odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-2-en-4-one can be synthesized through various methods. One common approach involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In an industrial setting, this compound is often produced via the catalytic dehydrogenation of nonan-2-ol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Non-2-en-4-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a metal catalyst such as palladium on carbon can yield nonan-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), acidic or basic medium.
Reduction: Hydrogen gas (H(_2)), palladium on carbon (Pd/C) catalyst.
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products
Oxidation: Nonanoic acid.
Reduction: Nonan-2-ol.
Substitution: Various alcohols or other substituted products depending on the nucleophile used.
Scientific Research Applications
Non-2-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism by which non-2-en-4-one exerts its effects varies depending on the context. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In chemical reactions, the carbonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Non-2-en-4-one can be compared with other enones such as:
Non-3-en-2-one: Similar structure but with the double bond and carbonyl group in different positions.
Non-4-en-2-one: Another positional isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific odor profile and its utility in various industrial applications. Its position of the double bond and carbonyl group also influences its reactivity and the types of reactions it can undergo.
List of Similar Compounds
- Non-3-en-2-one
- Non-4-en-2-one
- 2-Nonenal
- 4-Nonenal
Properties
CAS No. |
32064-72-5 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3 |
InChI Key |
WTAYWTBOEQYGOG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C/C |
Canonical SMILES |
CCCCCC(=O)C=CC |
density |
0.855-0.859 |
physical_description |
Clear colourless or pale yellow liquid; Fruity aroma |
solubility |
Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12109305.png)



![2-methoxyethyl 5-carbamoyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12109320.png)
![4-[(Cyclopropylamino)sulfonyl]benzoyl chloride](/img/structure/B12109328.png)



![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)
![5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12109363.png)

![4-[[2-[[6-Amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12109383.png)
